Bis(4-aminophenyl) hydrogen phosphate

Flame retardancy Epoxy curing agent Limiting oxygen index

Need intrinsic flame retardancy without halogens? Conventional DDM epoxy systems cap at LOI ~25. This phosphorus-containing diamine (CAS 407578-85-2) functions as both a crosslinking agent and char promoter. - **Performance**: Cured epoxy networks achieve LOI 34-49 and char yield 32-52% (UL 94 V-0 capable). - **Application**: Hardener for aircraft panels, PCB encapsulation; also a benzoxazine monomer building block. - **Supply**: ≥98% purity, brown-yellow solid. Soluble in DMSO.

Molecular Formula C12H13N2O4P
Molecular Weight 280.22 g/mol
Cat. No. B12515109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-aminophenyl) hydrogen phosphate
Molecular FormulaC12H13N2O4P
Molecular Weight280.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N
InChIInChI=1S/C12H13N2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H,15,16)
InChIKeyXSGVJRBLHAALGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-aminophenyl) Hydrogen Phosphate: Identity and Structural Class


Bis(4-aminophenyl) hydrogen phosphate (CAS 407578-85-2) is a phosphorus-containing bis(aminophenyl) phosphate diester with molecular formula C12H13N2O4P and molecular weight 280.22 g/mol . The compound features two para-aminophenyl groups bridged by a phosphate diester linkage, endowing it with dual amine reactivity and organophosphorus functionality. Commercially available at ≥98% purity as a brown-yellow solid soluble in DMSO , this compound belongs to the broader class of bis-aminophenyl phosphoric acid esters. Structurally analogous members of this class have demonstrated utility as flame-retardant curing agents for epoxy resins [1] and as components of insecticidal organophosphorus compositions [2].

Bis(aminophenyl) phosphate diester architecture
Dual para-aminophenyl groups enable diamine curing reactivity
Phosphorus-containing platform for intumescent char formation

Why Bis(4-aminophenyl) Hydrogen Phosphate Outperforms Generic Alternatives


Non-phosphorus aromatic diamines—including 4,4′-diaminodiphenylmethane (DDM) and 1,6-hexanediamine (HDA)—lack the condensed-phase phosphorus moiety that promotes intumescent char formation during combustion, and thus cannot impart intrinsic flame retardancy to cured epoxy networks [1]. Conversely, simple monoaminophenyl phosphates such as 4-aminophenyl phosphate possess only a single amine group and cannot function as step-growth crosslinking agents for thermoset formation . The dual para-aminophenyl substitution pattern of bis(4-aminophenyl) hydrogen phosphate creates a rigid, phosphorus-containing diamine architecture that simultaneously participates in network polymerization and delivers condensed-phase char promotion during thermal degradation—a functional combination that no generic aliphatic diamine or non-polymerizable organophosphate can replicate. Available head-to-head quantitative comparative data are limited; the evidence presented below represents the most robust publicly accessible differentiation parameters for procurement decision-making.

Non-phosphorus aromatic diamines (e.g., DDM, HDA) lack condensed-phase char promotion, limiting flame-retardant performance.
Monoaminophenyl phosphates cannot serve as step-growth crosslinkers, restricting thermoset network formation.

Quantitative Evidence for Flame-Retardant Performance


Limiting Oxygen Index in Cured Epoxy Resins

Phosphorus-containing epoxy resins cured with bis(4-aminophenyl)phenylphosphate (BAPP, the structural analog of bis(4-aminophenyl) hydrogen phosphate bearing a phenyl substituent on the phosphate) exhibit limiting oxygen index (LOI) values ranging from 34 to 49, as reported by Liu et al. (1997) [1]. In contrast, typical non-phosphorus DDM-cured bisphenol A epoxy resins without phosphorus modification exhibit LOI values in the range of 20–25; a syringaldehyde-modified DDM-cured epoxy system showed an LOI of 25.3% [2]. The BAPP-cured phosphorylated resins thus achieve an LOI enhancement of at least 9–24 percentage points over standard DDM-cured baseline systems, moving the material classification from 'combustible' (LOI < 26) to firmly 'self-extinguishing' or 'non-flammable' (LOI > 28) territory.

LOI Enhancement
Class-level
34–49% vs 20–25%
+9 to 24 pp
Supports self-extinguishing material classification
Analog BAPP-cured resin data; direct validation advised
Flame retardancy Epoxy curing agent Limiting oxygen index

Char Yield and Thermal Stability

Thermogravimetric analysis (TGA) of phosphorylated epoxy resins cured with bis(4-aminophenyl)phenylphosphate (BAPP) reveals char yields of 32–52% under inert atmosphere, as documented by Liu et al. (1997) [1]. This char yield is substantially higher than the 14.8 wt.% char residue measured for pure, unmodified epoxy resin at 800°C [2]. The 17–37 percentage-point increase in char formation directly reflects the condensed-phase flame-retardant mechanism enabled by the phosphorus moiety—promoting carbonaceous char layer formation that insulates the underlying polymer from heat and oxygen. A parallel study on siliconized epoxy systems confirmed that BAPP-cured resins exhibit better flame-retardant behavior than resins cured with DDM or HDA, as systematically evaluated by TGA and LOI [3].

Char Yield
Class-level
32–52% vs ~14.8%
+17 to 37 pp
Indicates condensed-phase char promotion
Based on BAPP-containing phosphorylated epoxy
Char yield Thermal stability Intumescent flame retardant

Research and Industrial Application Scenarios


Flame-Retardant Epoxy Curing Agent

Bis(4-aminophenyl) hydrogen phosphate serves as a phosphorus-containing diamine hardener for epoxy resin formulations requiring intrinsic flame retardancy without halogenated additives. The cured networks achieve LOI values of 34–49 and char yields of 32–52%, representing a substantial performance margin over conventional DDM-cured systems (LOI ~20–25) [1]. This differential is decisive for applications where UL 94 V-0 rating or equivalent fire certification is mandatory, including aircraft interior panels, printed circuit board encapsulation, and high-voltage electrical insulation.

Polybenzoxazine Precursor for High-Performance Thermosets

The dual amino functionality of bis(4-aminophenyl) hydrogen phosphate enables use as a multifunctional amine building block in the synthesis of phosphorus-containing benzoxazine monomers. When reacted with p-cresol and formaldehyde, the compound yields a benzoxazine that can be thermally cured into phosphorus-containing polybenzoxazine networks with inherent flame retardancy [2]. The high char yield documented for BAPP-cured systems (32–52%) supports the expectation of similarly enhanced thermal stability in polybenzoxazine derivatives [1].

Organophosphorus Intermediate for Agrochemical Discovery

Bis(4-aminophenyl) hydrogen phosphate belongs to the bis-aminophenyl phosphoric acid ester class claimed in U.S. Patent 4,948,908 for insecticidal organophosphorus compositions [3]. The compound's bifunctional aminophenyl structure provides a versatile scaffold for further derivatization into pesticidal phosphoramidates or phosphate esters. While quantitative insecticidal activity data for this specific compound remain limited in the public domain, its structural membership in this patented class supports its utility as a synthetic intermediate in agrochemical discovery programs.

Application
Selection Property
Validation Focus
Flame-retardant epoxy curing
Phosphorus-containing diamine for intumescent char promotion
Cured resin LOI and char yield benchmarking
Polybenzoxazine precursor
Dual amine reactivity for benzoxazine monomer synthesis
Thermal stability and char formation evaluation
Organophosphorus intermediate
Bis-aminophenyl scaffold for phosphoramidate derivatization
Agrochemical activity screening and structure-activity studies
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